The compound 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic molecule characterized by its diverse functional groups and heterocyclic structures. It belongs to the class of chromene derivatives, which are known for their biological activity and potential therapeutic applications. The compound's chemical structure includes a chromene core, a carboxamide moiety, and a pyridazinone ring, making it a subject of interest in medicinal chemistry.
The compound can be classified as:
The synthesis of 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide typically involves several multi-step organic reactions. The process can be outlined as follows:
The molecular structure of 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide can be described in detail:
CCOc1cccc2cc(C(=O)NCCn3nc(-c4cccnc4)ccc3=O)c(=O)oc12
This notation provides insight into the connectivity and arrangement of atoms within the molecule, crucial for computational modeling and further studies.
The compound participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide typically involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar compounds exhibit activity against specific cancer cell lines and may possess anti-inflammatory properties due to their structural characteristics.
The physical and chemical properties of 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 432.4 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the compound's behavior in various environments and its potential applications in pharmaceuticals.
The scientific applications of 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2